Carcainium chloride, a quaternary derivative of the local anesthetic lidocaine, has been investigated for its potential therapeutic applications in various fields. This compound has shown promise in the medical domain, particularly for its antitussive effects in patients with chronic cough associated with idiopathic interstitial pneumonias (IIP). The interest in carcainium chloride stems from its ability to inhibit cough with a mechanism of action that is distinct from that of lidocaine, suggesting a unique therapeutic profile2.
In the medical field, carcainium chloride has been evaluated for its antitussive properties. A pilot study involving eight female patients with IIP demonstrated that nebulized carcainium chloride significantly reduced cough frequency and improved the quality of life without significant side effects. The study employed a double-blind, randomized, placebo-controlled crossover design, providing robust evidence for the compound's efficacy in controlling cough in IIP patients2.
Although not directly related to carcainium chloride, a structurally similar compound, ditercalinium chloride, has been studied for its anticancer properties. Ditercalinium chloride was found to associate closely with mitochondrial DNA and inhibit its replication, which could potentially lead to the depletion of mitochondrial DNA in cancer cells. This mechanism could be exploited in the development of anticancer strategies. However, further research is needed to determine if carcainium chloride shares similar anticancer activities1.
Carcainium chloride is synthesized through the quaternization of lidocaine, where lidocaine reacts with an alkylating agent such as methyl iodide. The synthesis typically occurs under controlled conditions in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion to the quaternary ammonium compound.
In industrial settings, the production process is scaled up while optimizing reaction conditions to maximize yield and purity.
The molecular structure of carcainium chloride can be described by its quaternary ammonium configuration, where a nitrogen atom carries four substituents, including a positively charged group. The structural formula can be represented as follows:
Carcainium chloride undergoes several types of chemical reactions:
The mechanism of action of carcainium chloride primarily involves its interaction with neural receptors responsible for cough reflexes. It acts by modulating the activity of neurotransmitters at the level of sensory neurons in the airways, thereby reducing the sensitivity of these neurons to irritants that trigger coughing.
Carcainium chloride exhibits several notable physical and chemical properties:
Carcainium chloride has diverse applications across various fields:
The development of halogenated quaternary ammonium compounds (QACs) began in the early 20th century, with Walter A. Jacobs' seminal work (1916) on hexamethylenetetramine derivatives marking the first systematic exploration of their bactericidal properties [3]. This foundational research paved the way for Gerhard Domagk's 1935 breakthrough discovery of benzalkonium chloride, the first QAC approved for clinical use by the U.S. Environmental Protection Agency (1947) [1] [3]. The structural versatility of QACs—characterized by a central nitrogen atom bonded to four organic substituents and a halide counterion (Cl⁻, Br⁻)—enabled rapid diversification into subclasses including mono-, bis-, and poly-QACs [1]. By the mid-20th century, annual QAC production in the United States surged from 3 million pounds (1945) to over 7,787 million pounds (1993), reflecting their expanding industrial and biomedical applications [3]. Within this landscape, Carcainium chloride emerged as a specialized quaternary ammonium derivative of the anesthetic lidocaine, designed to enhance physicochemical stability while retaining biological activity [6].
Carcainium chloride (systematic name: bis(2-anilino-2-oxoethyl)-dimethylazanium chloride) is an organic cation paired with an inorganic chloride anion. Its molecular architecture features:
Table 1: Molecular Characteristics of Carcainium Chloride
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₃O₂ |
SMILES | C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
InChIKey | MPOXTHSNJVUPKR-UHFFFAOYSA-O |
Exact Mass | 347.139 g/mol |
Charge Distribution | Delocalized positive charge on N⁺; localized negative charge on Cl⁻ |
The IUPAC nomenclature explicitly defines:
Carcainium chloride belongs to the Type I inorganic-organic hybrids, characterized by:
Table 2: Hybrid Classification of Carcainium Chloride
Classification Level | Description |
---|---|
Primary Hybrid Type | Ionic salt (no extended inorganic framework) |
Inorganic Component | Chloride anion (Cl⁻) |
Organic Component | Carcainium cation (C₁₈H₂₂N₃O₂⁺) |
Connective Mechanism | Electrostatic and hydrogen bonding |
This contrasts with higher-order hybrids (e.g., lead halide hybrids) that integrate extended inorganic networks like [PbBr₆]⁴⁻ octahedra bridged by organic cations [4]. Carcainium chloride’s simplicity enables predictable solubility and crystallinity, while its phenylcarbamoyl groups facilitate π-π stacking in the solid state—a feature leveraged in materials science for designing conductive or luminescent hybrids [4] [6]. The chloride anion further enables potential anion-exchange reactions to modulate physicochemical behavior [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: